Compstatin -

Compstatin

Catalog Number: EVT-242702
CAS Number:
Molecular Formula: C66H99N23O17S2
Molecular Weight: 1550.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compstatin is a 13-residue cyclic peptide, first identified in 1996, that acts as a potent and selective inhibitor of the complement system. [, ] It functions by binding to complement component 3 (C3) and preventing its cleavage into C3a and C3b, thereby effectively blocking all three complement pathways (classical, alternative, and lectin). [, ] Compstatin exhibits species specificity, primarily inhibiting the complement systems of primates. [] This specificity makes it a valuable tool in researching complement-mediated diseases in primates and developing therapeutic agents.

Overview

Compstatin is a cyclic peptide that serves as a potent inhibitor of the complement system, specifically targeting complement component C3. This compound is significant in therapeutic contexts due to its ability to modulate the immune response, particularly in conditions where complement activation contributes to pathology, such as autoimmune diseases and transplant rejection. The original compstatin was derived from a natural source and has undergone extensive modifications to enhance its efficacy and pharmacokinetic properties.

Source

Compstatin was first identified from a phage display library screening for peptides that inhibit complement activation. The initial peptide was a 13-residue cyclic structure, which has been optimized through various chemical modifications to improve its binding affinity and stability.

Classification

Compstatin is classified as a complement inhibitor. It is specifically designed to prevent the cleavage of C3 into its active forms, thereby inhibiting the entire complement cascade.

Synthesis Analysis

Methods

The synthesis of compstatin involves solid-phase peptide synthesis techniques, primarily using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to form the desired peptide chain.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of compstatin features a cyclic conformation stabilized by disulfide bonds. The peptide consists of 13 amino acids arranged in a specific sequence that facilitates binding to C3.

Data

  • PDB Code: The NMR-derived structure of compstatin is available under PDB code 1A1P.
  • Key Features: The structure includes a type I β-turn crucial for its biological activity, with specific residues forming hydrogen bonds and hydrophobic interactions with C3.
Chemical Reactions Analysis

Reactions

Compstatin primarily engages in non-covalent interactions with C3, inhibiting its cleavage and subsequent activation of downstream complement components. The binding involves several key amino acids that interact directly with C3b, leading to conformational changes that prevent enzyme activity.

Technical Details

  • Binding Kinetics: Surface plasmon resonance studies have quantified the binding affinities and kinetics of compstatin analogs, revealing rapid complex formation and varying dissociation rates among different analogs.
  • Equilibrium Dissociation Constant: The equilibrium dissociation constant (K_D) is calculated using kinetic data obtained from these interactions.
Mechanism of Action

Process

Compstatin inhibits complement activation by binding specifically to C3b and preventing its cleavage into C3a and C3c. This action effectively halts the complement cascade at an early stage, reducing inflammation and tissue damage associated with excessive complement activation.

Data

Research has shown that modifications in compstatin's structure can significantly enhance its binding affinity to C3b, improving its therapeutic potential. For instance, certain analogs exhibit up to 300-fold increases in binding affinity compared to the original compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,500 Da.
  • Solubility: Compstatin exhibits variable solubility depending on modifications; newer analogs have been designed for enhanced solubility through PEGylation or charged amino acid incorporation.

Chemical Properties

  • Stability: The cyclic structure provides increased resistance to enzymatic degradation compared to linear peptides.
  • pH Sensitivity: Compstatin's activity can be influenced by pH levels due to the presence of charged residues that may alter binding characteristics.
Applications

Compstatin has several scientific uses:

  • Therapeutic Applications: It is being investigated for treatment in conditions such as age-related macular degeneration, autoimmune diseases, and organ transplantation.
  • Research Tool: Compstatin serves as an important tool in immunology research for studying complement system dynamics and developing new therapeutic agents targeting complement-related pathologies.
  • Drug Development: Ongoing development of compstatin analogs aims to improve pharmacokinetic profiles and expand clinical applications.
Discovery and Evolution of Compstatin as a Complement Inhibitor

Phage-Display Screening and Initial Identification

Library Design and Selection Criteria for C3-Targeting Peptides

The discovery of compstatin originated from the systematic screening of a phage-display library containing approximately 2 × 10⁸ unique random 27-mer peptide clones. This library was designed for maximal structural diversity to identify sequences capable of binding complement component C3b, a central protein in the complement cascade. Selection criteria prioritized peptides demonstrating: 1) Specific binding to human C3/C3b over unrelated proteins; 2) Inhibition of complement-mediated hemolysis; and 3) Resistance to proteolytic degradation in human serum. Iterative biopanning rounds against immobilized C3b yielded clones with consistently higher binding affinity, with one dominant clone (designated Peptide I) emerging as the most potent inhibitor of both classical and alternative complement pathways [1] [8].

Isolation and Characterization of the Lead Cyclic Tridecapeptide

Functional characterization revealed that the C-terminal half of the 27-mer Peptide I was dispensable for activity. Truncation studies identified a minimal 13-residue core sequence (ICVVQDWGHHRCT) that retained full inhibitory capacity. This peptide, later named compstatin, was synthesized as a cyclic structure via a disulfide bond between Cys² and Cys¹². Biochemical analysis demonstrated that compstatin bound reversibly to native C3 (KD ≈ 60–130 nM) and its fragments C3b/C3c, but not to C3d. Functionally, it inhibited C3 cleavage by C3 convertases in all complement pathways (IC50 = 12–65 µM), thereby blocking downstream effector generation (C3a, C5a, MAC). Notably, compstatin exhibited narrow species specificity, binding primate C3 (human, baboon) but not C3 from rodents or other mammals [1] [5] [8].

Table 1: Key Properties of Lead Compstatin

PropertyCharacteristic
SequenceICVVQDWGHHRCT (disulfide: Cys²-Cys¹²)
Molecular Weight~1.5 kDa
Target BindingNative C3, C3b, C3c (KD: 60-130 nM)
Pathway Inhibition (IC50)Classical: 65 µM; Alternative: 12–19 µM
Species SpecificityHuman and non-human primates only

Early Optimization Strategies

Alanine Scanning and Structure-Activity Relationship (SAR) Analysis

Systematic alanine scanning mutagenesis revealed critical residues governing compstatin’s activity. Replacement of Val³, Gln⁵, Asp⁶, Trp⁷, or Gly⁸ with alanine reduced inhibitory potency by >10-fold, indicating their essential roles in target interaction. In contrast, substitutions at Val⁴, His⁹, His¹⁰, or Arg¹¹ caused minimal activity loss. Nuclear Magnetic Resonance (NMR) studies (PDB: 1A1P) linked this SAR to a type I β-turn conformation spanning Gln⁵-Asp⁶-Trp⁷-Gly⁸. Disruption of this turn (e.g., Gly⁸→Ala⁸) destabilized the bioactive conformation, decreasing activity 100-fold [1] [5] [9].

Table 2: Functional Impact of Alanine Substitutions in Compstatin

PositionResidueActivity Retention (%)Structural/Functional Role
3Val³<10%Hydrophobic cluster stabilization
5Gln⁵<15%Hydrogen bonding; β-turn formation
6Asp⁶<20%β-turn formation; potential salt bridge
7Trp⁷<5%Hydrophobic interaction with C3
8Gly⁸<1%β-turn flexibility
4Val⁴>90%Limited structural role

Role of Disulfide Bonding in Conformational Stability

The disulfide bond between Cys² and Cys¹² was identified as a non-negotiable element for compstatin’s function. Reduction and alkylation of these cysteines completely abolished complement inhibitory activity. NMR structural analysis demonstrated that this covalent linkage enforced a cyclic scaffold that: 1) Pre-organized the β-turn (Gln⁵-Gly⁸); 2) Stabilized a hydrophobic cluster around Val³, Val⁴, and Trp⁷; and 3) Restricted conformational flexibility, reducing the entropic penalty upon C3 binding. Retro-inverso isomers (D-amino acid variants) failed to inhibit complement, confirming the stereospecificity of the disulfide-constrained topology for target engagement [1] [8] [9].

Evolution of Compstatin Analogs

The initial SAR insights enabled rational optimization:

  • Acetylation (N-terminus): Blocked exopeptidase-mediated degradation (Ile¹ removal) in human blood, enhancing stability [5].
  • Residue Optimization: Substitutions at positions 4 and 9 (e.g., Val⁴→Trp⁴, His⁹→Ala⁹) improved affinity 45–99-fold in analogs like Cp01 (Ac-ICWQDWGAHRCT) [2] [8].
  • Non-Proteinogenic Amino Acids: Incorporation of N-methyltryptophan (¹MeW) at position 4 (Cp05: Ac-ICV(¹Me)WQDWGAHRCT) enhanced hydrophobic contacts with C3, increasing affinity 264-fold over compstatin [2] [7].
  • Backbone N-Methylation: Methylation of Gly⁹ (→sarcosine, Sar) in Cp20 reduced entropic penalty by rigidifying the β-turn, yielding picomolar KD values [2] [7].

Table 3: Key Optimized Compstatin Analogs

AnalogModificationsAffinity (KD)Activity vs. Parent
Cp01Ac-ICWQDWGAHRCT~1.5 µM45-fold ↑
Cp05Ac-ICV(¹Me)WQDWGAHRCT~5 nM264-fold ↑
Cp20Ac-ICV(¹Me)WQDWSarAHRCT~0.5 nM>1,000-fold ↑
Cp40/AMY-101y-I[CV(¹Me)WQDWSarAHRC]mI~0.2 nMSub-nanomolar

Structural Basis of Target Recognition

Co-crystallization studies (e.g., Cp40-C3b, PDB: 7T1M) revealed that compstatin binds a shallow groove between macroglobulin (MG) domains MG4 and MG5 on the C3 β-chain. Key interactions include:

  • Hydrophobic Core: Trp⁷ and Val³/Val⁴ pack against Phe³⁶² and Pro³⁶³ of MG4.
  • Hydrogen Bonds: Gln⁵ and Arg¹¹ form H-bonds with Asp³⁴⁹ and Glu³⁸⁴ of C3.
  • N-Terminal Extension: D-Tyr¹ in Cp40 fills a hydrophobic pocket on MG4, enhancing affinity [7].This binding site sterically hinders the conformational rearrangements required for C3 convertase formation and factor B binding, explaining compstatin’s mechanism of action [6] [7] [8].

Compound Names

Properties

Product Name

Compstatin

IUPAC Name

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

Molecular Formula

C66H99N23O17S2

Molecular Weight

1550.8 g/mol

InChI

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1

InChI Key

RDTRHBCZFDCUPW-KWICJJCGSA-N

SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N

Synonyms

compstatin

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.